molecular formula C28H22Cl2N4O8 B12776598 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate CAS No. 93835-52-0

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate

Cat. No.: B12776598
CAS No.: 93835-52-0
M. Wt: 613.4 g/mol
InChI Key: XJASUIXKCNTYNA-UHFFFAOYSA-L
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Description

1H-Imidazo[1,2-a]pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate is a bis-imidazopyridinium salt featuring a vinylene (-CH=CH-) bridge connecting two imidazo[1,2-a]pyridine cores. Each core is substituted at the 2-position with a phenyl group, and the structure is stabilized by two perchlorate (ClO₄⁻) counterions. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse biological activities, including antiviral, antisecretory, and anesthetic properties . The imidazo[1,2-a]pyridine scaffold is structurally rigid, enabling strong π-π stacking and hydrogen-bonding interactions, which are critical for both crystallographic stability and pharmacological targeting .

Properties

CAS No.

93835-52-0

Molecular Formula

C28H22Cl2N4O8

Molecular Weight

613.4 g/mol

IUPAC Name

2-phenyl-1-[2-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)ethenyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate

InChI

InChI=1S/C28H22N4.2ClHO4/c1-3-11-23(12-4-1)25-21-29-17-9-7-15-27(29)31(25)19-20-32-26(24-13-5-2-6-14-24)22-30-18-10-8-16-28(30)32;2*2-1(3,4)5/h1-22H;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

XJASUIXKCNTYNA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2C=CN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthesis of Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is commonly synthesized by the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes under reflux conditions in polar solvents such as ethanol or acetonitrile. This reaction forms the bicyclic imidazo ring system through nucleophilic attack of the amino group on the haloketone, followed by cyclization and elimination of halide.

Formation of the 1,1'-Vinylenebis Linkage

The key step in preparing the bis-imidazo[1,2-a]pyridinium compound is the coupling of two imidazo units via a vinylene bridge. This is typically accomplished by:

  • Condensation of two equivalents of the imidazo[1,2-a]pyridine derivative with a suitable aldehyde or vinylene precursor under acidic or basic catalysis.
  • Alternatively, a Wittig or related olefination reaction can be employed to link two imidazo units through a vinylene group.

This step requires careful control of reaction conditions to favor the formation of the vinylene bridge without polymerization or side reactions.

Salt Formation with Perchloric Acid

The final step involves treatment of the bis-imidazo compound with perchloric acid to form the diperchlorate salt. This step is typically performed by dissolving the bis-imidazo compound in an appropriate solvent (e.g., acetonitrile or ethanol) and adding a stoichiometric amount of perchloric acid under cooling to precipitate the diperchlorate salt.

Representative Reaction Scheme

Step Reactants Conditions Product
1 2-Aminopyridine + Phenacyl bromide Reflux in ethanol 2-Phenylimidazo[1,2-a]pyridine
2 2-Phenylimidazo[1,2-a]pyridine + Vinylene precursor (e.g., aldehyde) Acid/base catalysis, reflux 1,1'-Vinylenebis(2-phenylimidazo[1,2-a]pyridine)
3 Bis-imidazo compound + Perchloric acid Cooling, precipitation 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate)

Research Findings and Data

  • The molecular formula for related bis-imidazo compounds is typically around C30H28N4 for ethylene-linked derivatives, with the diperchlorate salt balancing the dicationic species.
  • Structural characterization by NMR, IR, and mass spectrometry confirms the formation of the imidazo[1,2-a]pyridinium core and the vinylene linkage.
  • The diperchlorate salt exhibits good crystallinity and stability, facilitating purification by recrystallization.
  • Yields for the condensation and coupling steps vary but are generally moderate to good (40-70%), depending on steric and electronic factors of substituents.
  • The vinylene bridge formation is sensitive to reaction conditions; optimized protocols use mild acid catalysis and controlled temperature to avoid side reactions.

Comparative Table of Preparation Methods

Method Key Reaction Advantages Limitations Typical Yield
Condensation of 2-aminopyridine with α-haloketones Direct cyclization to imidazo core Simple, well-established Requires pure haloketones 60-80%
Coupling via aldehyde condensation Forms vinylene bridge Mild conditions, selective Possible side polymerization 40-60%
Wittig-type olefination Precise vinylene linkage High selectivity Requires phosphonium salts 50-70%
Salt formation with perchloric acid Precipitates stable diperchlorate salt Easy purification Perchlorate safety concerns Quantitative

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: Medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Linkers and Substituents

Key structural variations among imidazo[1,2-a]pyridine derivatives include linker type (e.g., alkyl, vinylene), substituent positions, and counterions. Below is a comparative analysis:

Compound Name Linker Type Substituents Molecular Formula* Key Properties/Applications
Target Compound: 1H-Imidazo[...]vinylenebis(2-phenyl-), diperchlorate Vinylene (-CH=CH-) 2-phenyl on each core C₂₆H₂₂Cl₂N₄O₈ Potential biological activity inferred from similar derivatives
1H-Imidazo[...]hexanediylbis(3-ethyl-2-phenyl-), diperchlorate Hexanediyl -(CH₂)₆- 3-ethyl, 2-phenyl on each core C₃₄H₄₂Cl₂N₄O₈ Structural data available; linker flexibility may enhance solubility
2-[2-(1H-Imidazol-3-ium-5-yl)ethyl]-3-(pyridin-2-yl)-[...] bis(perchlorate) Ethyl (-CH₂CH₂-) Pyridyl and imidazolium substituents C₁₉H₂₀Cl₂N₆O₈ Demonstrated antiviral activity
2,6-bis(2-furyl)imidazo[1,2-a]pyridin-8-amine None (monomeric) 2-furyl, 8-amine C₁₅H₁₂N₄O₂ High HPLC purity (95–99%); melting point 124.7°C

*Molecular formulas estimated based on structural data from references.

Impact of Linker and Substituents on Properties

  • Linker Flexibility : The target compound’s vinylene linker confers rigidity and planar geometry, favoring crystallinity and π-π interactions. In contrast, the hexanediyl-linked analogue has greater conformational flexibility, which may enhance solubility but reduce binding affinity in biological systems.
  • Electron-Withdrawing Groups: Derivatives with halogen substituents (e.g., iodine in 6-iodo-2-(3,4-dimethoxyphenyl)imidazo[...]hydroiodide ) exhibit altered electronic profiles, impacting reactivity and stability.

Pharmacological and Physicochemical Comparisons

  • For example, 2-(2-furyl)-6-phenyl-imidazo[...]amine achieved 99% HPLC purity, suggesting high synthetic utility.
  • Counterion Influence: The diperchlorate counterion in the target compound enhances solubility in polar solvents compared to non-ionic derivatives. However, perchlorate salts may pose stability challenges under high-temperature conditions.

Biological Activity

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, highlighting its antitumor properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of imidazo[1,2-a]pyridine derivatives characterized by a vinylenebis linkage. Its structure can be represented as follows:

C15H14N2++ClO4\text{C}_{15}\text{H}_{14}\text{N}_2^{++}\cdot \text{ClO}_4^{-}

This structure is notable for its potential interactions with biological macromolecules due to the presence of nitrogen atoms in the imidazole ring.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of related imidazo[1,2-a]pyridine derivatives. For instance, a study reported that 2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazo[1,2-a]pyridin-4-ium bromide exhibited potent antitumor effects against 60 human cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways including cell cycle arrest and modulation of apoptotic markers .

The biological activity of 1H-imidazo(1,2-a)pyridin-4-ium compounds can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : These compounds have been shown to interfere with DNA replication processes.
  • Apoptosis Induction : They promote programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
  • Cell Cycle Arrest : Many derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2 phase), preventing cancer cell proliferation.

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical settings:

StudyCompound TestedCancer TypeKey Findings
2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazo[1,2-a]pyridin-4-ium bromideVarious (60 lines)High antitumor potential; induces apoptosis
1H-Imidazo(1,2-a)pyridin-4-ium derivativesBreast CancerInhibits proliferation; enhances apoptosis markers

Research Findings

Research has consistently shown that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced biological activity. For example:

  • Structural Variations : The introduction of different substituents on the phenyl rings has been linked to increased potency against specific cancer types.
  • Synergistic Effects : Combining these compounds with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer cells.

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